1-Butyl-1H-imidazole-5-carbonyl chloride

Description

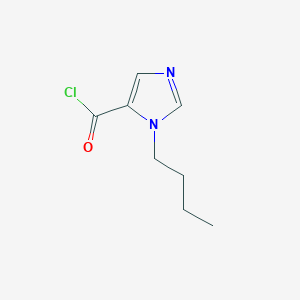

1-Butyl-1H-imidazole-5-carbonyl chloride is an imidazole-derived organochloride characterized by a butyl substituent at the N1 position and a reactive carbonyl chloride group at the C5 position. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly for the preparation of amides, esters, and other acylated derivatives via nucleophilic substitution reactions. Its structure combines the aromatic imidazole ring with a flexible butyl chain, which enhances solubility in non-polar solvents while retaining the electrophilic reactivity of the carbonyl chloride group.

Properties

CAS No. |

123451-26-3 |

|---|---|

Molecular Formula |

C8H11ClN2O |

Molecular Weight |

186.64 g/mol |

IUPAC Name |

3-butylimidazole-4-carbonyl chloride |

InChI |

InChI=1S/C8H11ClN2O/c1-2-3-4-11-6-10-5-7(11)8(9)12/h5-6H,2-4H2,1H3 |

InChI Key |

OSTVECXMRLBNFG-UHFFFAOYSA-N |

SMILES |

CCCCN1C=NC=C1C(=O)Cl |

Canonical SMILES |

CCCCN1C=NC=C1C(=O)Cl |

Synonyms |

1H-Imidazole-5-carbonyl chloride, 1-butyl- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

1-Ethyl-1H-imidazole-5-carbaldehyde (CAS 1914148-58-5)

- Substituents : Ethyl group (N1), aldehyde (C5).

- The aldehyde functional group is less electrophilic than carbonyl chloride, limiting its utility in acylation reactions but enabling oxidation to carboxylic acids .

- Applications : Primarily used in Schiff base formation or redox reactions.

1-Benzyl-5-(chloromethyl)-1H-imidazole Hydrochloride (CAS 82830-36-2)

- Substituents : Benzyl group (N1), chloromethyl (C5).

- Properties: The chloromethyl group undergoes nucleophilic substitution (e.g., SN2) rather than acyl transfer. The benzyl substituent enhances aromatic stacking interactions but reduces solubility in non-polar media compared to alkyl chains .

- Applications : Intermediate for alkylation or cross-coupling reactions.

Functional Group Variants

5-(tert-Butyl)-1H-imidazole-4-carbaldehyde (CAS 714273-83-3)

Melting Points and Solubility

- Imidazole derivatives with aromatic substituents (e.g., 6-chloro-1H-indole analogs in ) exhibit high melting points (>200°C) due to strong intermolecular π-π interactions. In contrast, alkylated derivatives like this compound are expected to have lower melting points and higher organic solvent solubility due to reduced crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.